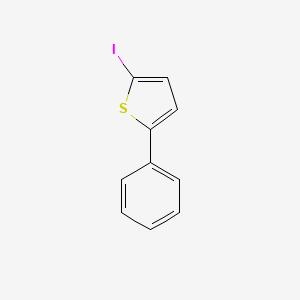

2-Iodo-5-phenylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRIQSGKMRCNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-5-phenylthiophene (CAS: 13781-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-phenylthiophene, a versatile heterocyclic building block with significant applications in organic synthesis, materials science, and pharmaceutical research. The document details its physicochemical properties, synthesis, and key reactions, including experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Safety information and spectral data are also presented. The unique electronic properties and reactivity of this compound make it a valuable intermediate in the development of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as in the synthesis of complex molecular architectures for drug discovery.[1][2][3]

Core Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13781-37-8 | [1][4] |

| Molecular Formula | C₁₀H₇IS | [3][4] |

| Molecular Weight | 286.13 g/mol | [3][4] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 82.0 to 86.0 °C | [4] |

| Boiling Point (Predicted) | 329.1 ± 30.0 °C | [4] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [4] |

| Purity | ≥ 97% (GC) | [3] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. |

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 2-phenylthiophene. A representative experimental protocol is detailed below.

Experimental Protocol: Iodination of 2-Phenylthiophene

This protocol describes the synthesis of this compound from 2-phenylthiophene using n-butyllithium and iodine.

Materials:

-

2-Phenylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

Hexanes

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a cold (-78 °C) solution of n-BuLi (1.05 eq.) in hexanes and TMEDA (1.05 eq.) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford this compound.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Experimental Protocols

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in constructing more complex molecular architectures.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)

-

Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq.).

-

Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 eq.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 eq.)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

-

Add the anhydrous solvent and the base.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Spectral Data

¹H NMR (Predicted):

-

The protons on the thiophene ring are expected to appear as doublets in the aromatic region, likely between δ 7.0 and 7.5 ppm.

-

The protons of the phenyl group will also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm.

¹³C NMR (Predicted):

-

The carbon atom bearing the iodine (C-I) is expected to have a chemical shift in the range of δ 70-80 ppm.

-

The other carbon atoms of the thiophene and phenyl rings will appear in the aromatic region (δ 120-145 ppm).

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is classified as an irritant and is harmful if swallowed.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a well-ventilated place. Keep the container tightly closed. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several areas of research and development:

-

Organic Electronics: It is widely utilized in the synthesis of organic semiconductors for OLEDs and OPVs. The ability to introduce various functional groups via cross-coupling reactions allows for the fine-tuning of electronic and optical properties of the resulting materials.[2][3]

-

Pharmaceuticals: The thiophene scaffold is a common motif in many biologically active compounds. This compound provides a platform for the synthesis of novel thiophene derivatives as potential drug candidates.

-

Materials Science: It is used in the creation of advanced materials with specific electrical and optical properties, which are important for applications in sensors and photonic devices.[3]

-

Conductive Polymers: This compound plays a significant role in the development of conductive polymers.[3]

Conclusion

This compound is a valuable and versatile building block for researchers and scientists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of a wide range of complex organic molecules. The information and protocols provided in this guide are intended to facilitate its effective use in various research and development endeavors, from advanced materials to novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 2-Iodo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-phenylthiophene is a halogenated aromatic heterocyclic compound that serves as a critical building block in the synthesis of various organic materials, particularly for applications in organic electronics.[1] Its unique structure, featuring a thiophene ring substituted with both a phenyl group and a reactive iodine atom, makes it an ideal precursor for creating complex conjugated molecules through cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and its role in the development of organic semiconductors.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇IS | [1] |

| Molecular Weight | 286.13 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [1][2] |

| Melting Point | 82 - 86 °C | [1] |

| Boiling Point (Predicted) | 329.1 ± 30.0 °C | [3] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [3] |

| Purity | ≥ 97% (GC) | [1][2] |

| Storage Conditions | Room temperature, in a cool and dark place, under an inert atmosphere | [1][2] |

Computed Properties

| Property | Value | Reference |

| XLogP3 | 3.9 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 28.2 Ų | [3] |

Solubility Profile (Inferred)

| Solvent | Expected Solubility |

| Chloroform | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Acetone | Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Slightly Soluble |

| Water | Insoluble |

| Hexane | Sparingly Soluble |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of its constituent functional groups.

Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 7.0 - 7.6 | Doublet |

| Phenyl-H (ortho) | 7.5 - 7.8 | Multiplet |

| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| Thiophene C-I | 75 - 85 |

| Thiophene C-S | 125 - 140 |

| Thiophene C-H | 120 - 130 |

| Thiophene C-Ph | 140 - 150 |

| Phenyl C-ipso | 130 - 140 |

| Phenyl C-H | 125 - 130 |

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. Below is a plausible experimental protocol for its synthesis via a Suzuki coupling reaction.

Synthesis of this compound via Suzuki Coupling

Materials:

-

2,5-Diiodothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-diiodothiophene (1 equivalent), phenylboronic acid (1.1 equivalents), and potassium carbonate (3 equivalents).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask. Bubble nitrogen through the solution for 20-30 minutes to degas the solvent.

-

Catalyst Loading: To the degassed solution, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Role in Organic Electronics

This compound is a key intermediate in the synthesis of organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The iodine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the construction of larger, more complex π-conjugated systems.

Caption: Synthetic pathway for organic semiconductors using this compound.

References

An In-Depth Technical Guide to 2-Iodo-5-phenylthiophene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-phenylthiophene, a key building block in the fields of organic electronics and medicinal chemistry. The document details its molecular structure, physicochemical properties, and synthesis. Furthermore, it explores its applications, particularly as a versatile intermediate in cross-coupling reactions for the development of novel organic semiconductors and pharmaceutical compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science and drug discovery.

Molecular Structure and Properties

This compound is an organoiodine compound featuring a thiophene ring substituted with an iodine atom at the 2-position and a phenyl group at the 5-position. The presence of the iodine atom significantly enhances the molecule's reactivity, making it an excellent substrate for various cross-coupling reactions.[1][2][3][4]

Chemical Structure

The chemical structure of this compound is characterized by a five-membered aromatic thiophene ring linked to a phenyl group and an iodine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇IS | [1][5] |

| Molecular Weight | 286.13 g/mol | [1][5][6] |

| CAS Number | 13781-37-8 | [1][5] |

| Appearance | White to orange to green powder/crystal | [1][5] |

| Melting Point | 82 - 86 °C | [1][5][6] |

| Purity | ≥ 97% (GC) | [1][3] |

| Boiling Point (Predicted) | 329.1 ± 30.0 °C | [7] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [7] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the iodination of 2-phenylthiophene.

General Synthesis Protocol

Materials:

-

2-Phenylthiophene

-

Yellow mercuric oxide (HgO)

-

Iodine (I₂)

-

Benzene or Ligroin

-

Ether

-

Dilute sodium thiosulfate solution

-

Anhydrous calcium chloride

Procedure:

-

In a suitable reaction vessel, dissolve 2-phenylthiophene in a solvent like benzene.

-

Cool the mixture in an ice bath.

-

Alternately add small portions of yellow mercuric oxide and iodine while shaking or stirring vigorously.

-

After the addition is complete, filter the reaction mixture.

-

Wash the residue with ether.

-

Combine the filtrates and wash with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

Dry the organic layer over anhydrous calcium chloride and then filter.

-

Remove the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure or by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the thiophene and phenyl rings. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiophene and phenyl rings. The carbon atom attached to the iodine will show a characteristic downfield shift. |

| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic rings (around 1600-1400 cm⁻¹), and C-S stretching of the thiophene ring.[8][9][10] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 286.13). The isotopic pattern of iodine would also be observable. |

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[1][3][4]

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, such as a boronic acid or a boronic ester.[2] This versatility enables the synthesis of a wide range of more complex molecules with tailored electronic and optical properties.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

In-Depth Technical Guide to the Synthesis of 2-Iodo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-5-phenylthiophene, a key building block in the development of organic electronics and pharmaceutical compounds. The primary synthetic route detailed is the direct electrophilic iodination of 2-phenylthiophene. This document outlines the prevalent methodologies, including the use of N-iodosuccinimide (NIS) as an iodinating agent. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound of significant interest in materials science and medicinal chemistry.[1] Its structure, featuring a thiophene ring substituted with a phenyl group and an iodine atom, makes it an ideal precursor for creating complex molecular architectures through cross-coupling reactions.[1] This reactivity is leveraged in the synthesis of novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as in the development of new pharmaceutical agents.[1][2] The reliable and efficient synthesis of high-purity this compound is therefore a critical step for researchers in these fields.[2]

This guide focuses on the most common and practical laboratory-scale synthesis of this compound: the direct iodination of commercially available 2-phenylthiophene.

Primary Synthesis Pathway: Electrophilic Iodination

The most direct and widely employed method for the synthesis of this compound is the electrophilic iodination of 2-phenylthiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the phenyl group at the 2-position directs the incoming electrophile (in this case, an iodonium ion) to the vacant 5-position of the thiophene ring due to steric and electronic effects.

Several reagent systems can be used to achieve this transformation, with N-iodosuccinimide (NIS) in the presence of an acid catalyst being a common and effective choice.[3][4] Alternative methods include the use of iodine in combination with an oxidizing agent such as mercuric oxide or periodic acid.[5]

Reaction Scheme:

Caption: Synthesis of this compound via electrophilic iodination.

Experimental Protocols

The following protocols are based on established procedures for the iodination of thiophene derivatives and represent best practices for the synthesis of this compound.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method is often preferred due to its mild reaction conditions and the avoidance of heavy metal reagents.[3][4]

Materials and Reagents:

-

2-Phenylthiophene

-

N-Iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Glacial Acetic Acid (CH₃COOH)

-

1 N Sodium Hydroxide (NaOH) solution

-

Sodium Bisulfite (NaHSO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylthiophene (1.0 equivalent) in a 1:1 mixture of chloroform and glacial acetic acid.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.01 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours.

-

Upon completion of the reaction, carefully neutralize the mixture with a 1 N aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane (2 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with an aqueous solution of sodium bisulfite, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield pure this compound.[3]

Quantitative Data (Based on similar reactions):

| Parameter | Value | Reference |

| Starting Material | 2-Phenylthiophene | [3] |

| Iodinating Agent | N-Iodosuccinimide (NIS) | [3] |

| Solvent | Chloroform/Acetic Acid (1:1) | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 1-6 hours | [3] |

| Typical Yield | 78-85% | [3] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound using the NIS method.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 13781-37-8 | [1] |

| Molecular Formula | C₁₀H₇IS | [1] |

| Molecular Weight | 286.13 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [1][6] |

| Melting Point | 82 - 86 °C | [1][6] |

| Purity (Typical) | ≥ 97% (GC) | [1][6] |

Spectroscopic Data:

While specific spectra for this exact synthesis are not provided in the search results, typical characterization would involve:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the substitution pattern on the thiophene ring and the presence of the phenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The synthesis of this compound via direct iodination of 2-phenylthiophene is a robust and efficient method suitable for laboratory-scale production. The use of N-iodosuccinimide offers a mild and high-yielding approach. This technical guide provides researchers with the necessary protocols and data to successfully synthesize this important chemical intermediate for applications in organic electronics and drug discovery. Careful execution of the experimental procedure and purification steps is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to 2-Iodo-5-phenylthiophene for Researchers and Drug Development Professionals

IUPAC Name: 2-Iodo-5-phenylthiophene

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Compound Properties

This compound is a crystalline solid at room temperature, appearing as a white to orange or green powder.[1] It is a versatile bifunctional molecule, featuring a thiophene ring substituted with a phenyl group at the 5-position and an iodine atom at the 2-position. This substitution pattern makes it an ideal substrate for a variety of organic reactions.

| Property | Value | Reference |

| CAS Number | 13781-37-8 | [1] |

| Molecular Formula | C₁₀H₇IS | [1] |

| Molecular Weight | 286.13 g/mol | [1] |

| Melting Point | 82 - 86 °C | [1][2] |

| Appearance | White to orange to green powder/crystal | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Boiling Point (Predicted) | 329.1 ± 30.0 °C | [2] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Below are typical data ranges based on the analysis of thiophene derivatives.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons on the thiophene ring typically appear as doublets in the range of δ 7.0-7.5 ppm. Protons of the phenyl group will be observed in the aromatic region, likely as multiplets between δ 7.2-7.8 ppm. |

| ¹³C NMR | The carbon atom attached to the iodine (C2) is expected to have a chemical shift in the range of δ 70-80 ppm. Other aromatic carbons of the thiophene and phenyl rings will appear between δ 120-145 ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and a C-I stretching vibration at lower wavenumbers. |

| UV-Vis Spectroscopy | Thiophene derivatives typically exhibit absorption maxima in the UV region, often between 250-350 nm, corresponding to π-π* transitions of the conjugated system. |

Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental procedures in many research and development laboratories. Detailed protocols for these key transformations are provided below.

Synthesis of this compound via Iodination of 2-Phenylthiophene

A common and efficient method for the preparation of this compound is the electrophilic iodination of 2-phenylthiophene using N-iodosuccinimide (NIS).

Materials:

-

2-Phenylthiophene

-

N-Iodosuccinimide (NIS)

-

Ethanol

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 2-phenylthiophene (1.0 mmol) in ethanol (2 mL).

-

Add N-iodosuccinimide (1.1 mmol) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (10 mol%).

-

Stir the reaction mixture at room temperature for approximately 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (2 mL).

-

Dilute the mixture with ethyl acetate (3 mL) and transfer to a separatory funnel.

-

Separate the organic phase and wash it with 1 M sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling of this compound

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Key Applications and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a wide range of functional organic molecules. Its ability to participate in cross-coupling reactions makes it invaluable in the construction of complex molecular architectures.

Applications in Drug Development and Materials Science

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various pharmaceutical compounds, enabling the development of new drugs with potentially improved efficacy.[1]

-

Organic Electronics: This compound is utilized in the creation of organic semiconductors for applications in Organic Light Emitting Diodes (OLEDs) and organic solar cells.[1]

-

Conductive Polymers: It plays a significant role in the development of conductive polymers used in applications ranging from anti-static coatings to flexible electronic circuits.[1]

-

Advanced Materials: It is employed in the synthesis of materials with specific electrical and optical properties for use in sensors and photonic devices.[1]

The core utility of this compound lies in its role as a building block in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many complex organic molecules.

Caption: Synthesis of this compound and its application in Suzuki coupling.

The diagram above illustrates the synthetic pathway to this compound from 2-phenylthiophene via electrophilic iodination. Subsequently, it shows the utility of the target molecule in a Suzuki cross-coupling reaction to form more complex biaryl thiophene derivatives, which are often the core structures in various functional materials and pharmaceutical agents. This highlights the pivotal role of this compound as a versatile synthetic intermediate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-phenylthiophene

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This document outlines the physical properties, experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Data

The melting and boiling points are critical physical constants for the identification and purity assessment of chemical compounds. The data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 82 - 86 °C | [1][2][3] |

| 84 °C | [3][4] | |

| Boiling Point | 329.1 ± 30.0 °C (Predicted) | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[5] This property is a strong indicator of purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method

A common and reliable method for determining the melting point is the capillary method, often performed using a Mel-Temp apparatus or a similar device.[7]

-

Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[5]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of about 1-2 mm.[6][8]

-

Measurement: The loaded capillary tube is placed in a heating block apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][4]

Methodology: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. The test tube is then attached to a thermometer.

-

Heating: The entire assembly is heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil. The side arm of the Thiele tube is heated gently.[2][3]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. At this point, the heating is discontinued.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

Synthesis Workflow

This compound is a valuable building block in organic synthesis, particularly in the development of materials for organic electronics like OLEDs and OPVs.[1] The iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Caption: Synthetic pathway for this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Solubility Profile of 2-Iodo-5-phenylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-5-phenylthiophene in common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on established chemical principles. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound via the isothermal shake-flask method is provided, enabling researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in organic synthesis, materials science, and pharmaceutical development.

Introduction

This compound is a halogenated aromatic heterocyclic compound with applications in organic electronics, particularly in the development of organic semiconductors for devices like OLEDs and organic solar cells.[1] Its utility as a building block in the synthesis of more complex organic molecules is also well-recognized.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in solution-processable fabrication techniques, as well as for purification, reaction optimization, and formulation development.

This guide addresses the current information gap regarding the solubility of this compound. While specific experimental data is not available in the literature, a qualitative assessment of its expected solubility can be made based on its molecular structure and the principle of "like dissolves like".

Predicted Solubility Profile of this compound

The molecular structure of this compound, which features a nonpolar phenyl group and a thiophene ring with a polarizable iodine atom, suggests that it is a relatively nonpolar compound. Therefore, it is expected to be more soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents. The predicted solubility in various common organic solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Solvents | Toluene | High | The aromatic nature of toluene has strong affinity for the phenyl and thiophene rings of the solute. |

| Hexane | Medium | As a nonpolar aliphatic solvent, hexane should dissolve the compound, but likely to a lesser extent than aromatic solvents. | |

| Carbon Tetrachloride | High | A nonpolar solvent that is generally a good solvent for nonpolar and weakly polar organic compounds. | |

| Polar Aprotic Solvents | Tetrahydrofuran (THF) | High | The ether linkage in THF provides some polarity, and its overall structure allows for good solvation of many organic compounds. |

| Dichloromethane | High | A versatile solvent that can dissolve a wide range of organic compounds. | |

| Acetone | Medium | The ketone group in acetone provides polarity, which may lead to moderate solubility. | |

| Dimethyl Sulfoxide (DMSO) | Low to Medium | A highly polar aprotic solvent; solubility may be limited due to the nonpolar nature of the solute. | |

| Polar Protic Solvents | Ethanol | Low | The hydroxyl group and hydrogen bonding in ethanol make it a very polar solvent, which is less likely to effectively solvate the nonpolar solute. |

| Methanol | Low | Similar to ethanol, the high polarity of methanol is expected to result in low solubility. | |

| Water | Very Low / Insoluble | As a highly polar protic solvent, water is not expected to dissolve the nonpolar this compound to any significant extent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently documented, this guide provides a robust framework for researchers. The predictive solubility profile offers a preliminary assessment for solvent selection. For precise and reliable data, the detailed experimental protocol for the isothermal shake-flask method should be followed. The generation of such empirical data will be a valuable contribution to the scientific community, aiding in the continued development and application of this important organic compound.

References

Spectroscopic Profile of 2-Iodo-5-phenylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Iodo-5-phenylthiophene. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, the following information has been compiled from data on closely related analogues and established principles of spectroscopic analysis. This guide is intended to serve as a reference for the characterization and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.60 - 7.50 | m | - | Phenyl-H (ortho) |

| 7.45 - 7.35 | m | - | Phenyl-H (meta) |

| 7.35 - 7.25 | m | - | Phenyl-H (para) |

| 7.20 | d | ~4.0 | Thiophene-H |

| 7.10 | d | ~4.0 | Thiophene-H |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Thiophene-C (C-S) |

| 138.0 | Thiophene-C |

| 134.0 | Phenyl-C (ipso) |

| 129.0 | Phenyl-C |

| 128.5 | Phenyl-C |

| 126.0 | Phenyl-C |

| 92.0 | Thiophene-C (C-I) |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1590 - 1570 | Medium-Strong | C=C stretch (phenyl) |

| 1480 - 1440 | Medium-Strong | C=C stretch (thiophene) |

| 820 - 780 | Strong | C-H out-of-plane bend (thiophene) |

| 770 - 730 | Strong | C-H out-of-plane bend (phenyl) |

| ~520 | Medium | C-I stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 286 | 100 | [M]⁺ (Molecular Ion) |

| 159 | Variable | [M - I]⁺ |

| 127 | Variable | [I]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The data is processed to yield a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Iodo-5-phenylthiophene

Introduction

2-Iodo-5-phenylthiophene is a key intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure, featuring a disubstituted thiophene ring, gives rise to a characteristic ¹H Nuclear Magnetic Resonance (NMR) spectrum that is crucial for its identification and for ensuring its purity. This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a general experimental protocol for its acquisition, and a logical representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on both the thiophene and phenyl rings. The electron-withdrawing nature of the iodine atom and the electronic effects of the phenyl group will influence the chemical shifts of the thiophene protons. The phenyl protons will show a characteristic pattern for a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H3 (Thiophene) | 7.10 - 7.30 | Doublet (d) | 3.5 - 4.0 | 1H |

| H4 (Thiophene) | 7.00 - 7.20 | Doublet (d) | 3.5 - 4.0 | 1H |

| H-ortho (Phenyl) | 7.50 - 7.70 | Multiplet (m) | - | 2H |

| H-meta (Phenyl) | 7.30 - 7.50 | Multiplet (m) | - | 2H |

| H-para (Phenyl) | 7.20 - 7.40 | Multiplet (m) | - | 1H |

Note: The predicted chemical shifts are relative to a tetramethylsilane (TMS) standard at 0.00 ppm and are expected to be recorded in a deuterated solvent like CDCl₃.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines a general methodology for the ¹H NMR analysis of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ = 0.00 ppm.

-

Transfer the resulting solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

-

The spectrometer's magnetic field should be tuned and shimmed to ensure homogeneity.[1]

-

The field frequency is locked using the deuterium signal from the solvent.[1]

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically employed.[1]

-

Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient to cover the expected proton signals.[1]

-

Number of Scans: Acquiring between 16 to 32 scans is usually adequate to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans to allow for full relaxation of the protons.[1]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transformation.

-

The resulting spectrum should be phase-corrected.

-

The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.

-

The signals in the spectrum are integrated to determine the relative number of protons corresponding to each signal.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound and the logical relationships between the distinct proton environments that give rise to the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signal relationships for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Iodo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-iodo-5-phenylthiophene. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted chemical shift values derived from the analysis of structurally related compounds, namely 2-iodothiophene and 2-phenylthiophene. This approach offers valuable insights for the structural elucidation and characterization of this compound and similar derivatives in research and development settings.

Predicted ¹³C NMR Chemical Shifts

The anticipated ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are predicted based on the known substituent effects of iodine and a phenyl group on the thiophene ring. The numbering of the carbon atoms is illustrated in the molecular structure diagram provided in the subsequent section.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~75 - 85 | The direct attachment of the highly electronegative and heavy iodine atom is expected to cause a significant upfield shift for C2, a characteristic feature of iodo-substituted carbons. |

| C3 | ~137 - 142 | The C3 carbon is anticipated to be deshielded due to the combined electron-withdrawing effects of the adjacent iodine and the phenyl group, transmitted through the thiophene ring. |

| C4 | ~128 - 132 | The chemical shift of C4 is predicted to be in the aromatic region, influenced by the phenyl substituent at the C5 position. |

| C5 | ~145 - 150 | The C5 carbon, directly bonded to the phenyl group, is expected to be significantly deshielded. |

| C1' (ipso) | ~133 - 138 | The ipso-carbon of the phenyl ring is expected to have a chemical shift in the typical range for substituted benzene rings. |

| C2'/C6' (ortho) | ~125 - 129 | The ortho-carbons of the phenyl group are anticipated to resonate in the standard aromatic region. |

| C3'/C5' (meta) | ~129 - 131 | The meta-carbons of the phenyl group are expected to have a chemical shift similar to that of unsubstituted benzene. |

| C4' (para) | ~127 - 130 | The para-carbon of the phenyl group is predicted to be in the typical aromatic range. |

Molecular Structure and Numbering Scheme

The logical structure and carbon atom numbering for this compound, used for the assignment of NMR signals, are depicted in the following diagram.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, representative experimental protocol for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-200 ppm).

-

Acquisition Time: Typically set between 1 to 2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration if desired.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) is generally required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

-

Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Identify and label the peak positions (chemical shifts).

Experimental Workflow

The general workflow for obtaining and analyzing the ¹³C NMR spectrum of this compound is outlined in the following diagram.

Caption: General workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the Key Characteristics of the 2-Iodo-5-phenylthiophene Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-phenylthiophene is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry, materials science, and organic electronics. Its unique structure, featuring a thiophene ring substituted with a reactive iodine atom and a phenyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. The presence of the iodo group allows for facile functionalization through various cross-coupling reactions, enabling the construction of novel organic semiconductors, advanced materials with tailored optoelectronic properties, and pharmacologically active compounds. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and common transformations.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇IS |

| Molecular Weight | 286.13 g/mol |

| Appearance | White to orange or green powder/crystals[1] |

| Melting Point | 82 - 86 °C[1] |

| Boiling Point (Predicted) | 329.1 ± 30.0 °C[2] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³[2] |

| CAS Number | 13781-37-8[2] |

Table 2: Spectroscopic Data (Predicted and Representative)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.25 (d, J=3.8 Hz, 1H, Th-H), 7.10 (d, J=3.8 Hz, 1H, Th-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 144.0 (Ar-C), 137.5 (Th-C), 133.8 (Ar-C), 129.1 (Ar-CH), 128.0 (Ar-CH), 125.8 (Th-CH), 125.5 (Th-CH), 72.0 (Th-CI) |

| IR (KBr) | ν (cm⁻¹): 3100-3000 (Ar-H stretch), 1585, 1480, 1440 (C=C stretch), 800 (C-S stretch) |

| Mass Spectrometry (EI) | m/z (%): 286 (M⁺, 100), 159 ([M-I]⁺), 115 |

Synthesis and Reactivity

This compound is a key intermediate that can be synthesized from commercially available precursors. Its reactivity is dominated by the carbon-iodine bond, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 2-phenylthiophene.

-

Materials: 2-phenylthiophene, N-Iodosuccinimide (NIS), Acetic Acid, Dichloromethane (DCM), Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2-phenylthiophene (1.0 eq) in a 1:1 mixture of dichloromethane and acetic acid, add N-Iodosuccinimide (1.1 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

-

Key Reactions

The iodine substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are fundamental in the synthesis of more complex molecules for various applications.

-

Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate, Toluene, Ethanol, Water.

-

Procedure:

-

To a degassed mixture of toluene, ethanol, and water (2:1:1), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon) and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the desired biaryl product.

-

-

Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (3:1) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the coupled product.

-

References

An In-depth Technical Guide to Iodinated Thiophene Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated thiophene derivatives are a pivotal class of halogenated heterocycles that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. The presence of one or more iodine atoms on the thiophene ring imparts unique physicochemical properties, rendering these compounds highly versatile building blocks. The carbon-iodine bond, being the most labile among carbon-halogen bonds, serves as a reactive handle for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This reactivity has positioned iodinated thiophenes as indispensable precursors for the synthesis of complex organic molecules with tailored electronic, optical, and biological properties.

In the realm of materials science, iodinated thiophenes are instrumental in the construction of π-conjugated polymers and small molecules for organic electronics.[1] These materials are at the heart of next-generation technologies such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to precisely introduce various functionalities onto the thiophene backbone via iodinated intermediates allows for the fine-tuning of HOMO/LUMO energy levels, charge carrier mobility, and light-absorption characteristics of organic semiconductors.

In medicinal chemistry, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. Iodinated thiophenes serve as key intermediates in the synthesis of biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The introduction of iodine can also directly influence the biological activity of the molecule. Furthermore, these derivatives are being explored as inhibitors of various signaling pathways implicated in diseases like cancer, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of iodinated thiophene derivatives. It includes detailed experimental protocols for their preparation and subsequent functionalization, quantitative data on reaction yields and biological activities, and visualizations of key experimental workflows and biological signaling pathways.

Synthesis of Iodinated Thiophene Derivatives

The introduction of iodine onto the thiophene ring can be achieved through several synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the thiophene core.

Direct Iodination

Direct iodination is a common and straightforward method for preparing iodinated thiophenes. Various iodinating agents and catalytic systems have been developed to achieve high yields and selectivity.

One efficient method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in ethanol. This method is known for its mild reaction conditions and high yields.[1]

Another approach utilizes iodine monochloride (ICl) in the presence of Celite®, which has been shown to be effective for the iodination of various heterocyclic compounds.

Zeolites have also been employed as catalysts for the direct iodination of thiophenes using molecular iodine (I₂) or ICl, offering a heterogeneous catalytic system that can be easily separated from the reaction mixture.[6]

Table 1: Yields of Direct Iodination of Thiophene Derivatives

| Thiophene Derivative | Iodinating Agent/Catalyst | Solvent | Yield (%) | Reference |

| Thiophene | I₂ / CuY Zeolite | Methylene Chloride | 83 | [6] |

| 2-Methylthiophene | NIS / p-TsOH | Ethanol | 95 | [1] |

| 3-Methylthiophene | NIS / p-TsOH | Ethanol | 92 | [1] |

| 2-Bromothiophene | NIS / p-TsOH | Ethanol | 90 | [1] |

| 3-Bromothiophene | NIS / p-TsOH | Ethanol | 88 | [1] |

| 2-Acetylthiophene | NIS / p-TsOH | Ethanol | 0 | [1] |

| Methyl 2-thiophenecarboxylate | ICl / NaY Zeolite | Methylene Chloride | 50 | [6] |

Applications in Cross-Coupling Reactions

Iodinated thiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a vast array of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. Iodinated thiophenes readily participate in this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Iodothiophenes are commonly used substrates in this reaction to synthesize ethynyl-substituted thiophenes, which are important building blocks for conjugated materials.

Stille Coupling

The Stille coupling reaction utilizes organotin compounds to couple with organohalides. This reaction is known for its tolerance of a wide range of functional groups, and iodinated thiophenes are highly reactive partners in this transformation.

Properties of Iodinated Thiophene Derivatives

The introduction of iodine onto the thiophene ring significantly influences its electronic and spectroscopic properties.

Electronic Properties

The electronegativity and polarizability of the iodine atom can affect the electron density distribution within the thiophene ring. This, in turn, influences the HOMO and LUMO energy levels of the molecule, which is a critical factor in the design of organic electronic materials.[7] The position of the iodine atom also plays a crucial role in determining the reactivity of the derivative in cross-coupling reactions, with 2-iodothiophenes generally being more reactive than 3-iodothiophenes.[8]

Spectroscopic Properties

The presence of iodine and other substituents on the thiophene ring leads to characteristic signals in NMR and UV-Vis spectroscopy.

Table 2: Spectroscopic Data for Selected Iodinated Thiophene Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | UV-Vis (λ_max, nm) | Reference |

| 2-Iodothiophene | 7.31 (dd, J=5.1, 1.4 Hz, 1H), 7.20 (dd, J=3.6, 1.4 Hz, 1H), 6.79 (dd, J=5.1, 3.6 Hz, 1H) | 137.5, 131.0, 128.0, 72.5 | ~240 | [9] |

| 3-Iodothiophene | 7.42 (dd, J=3.0, 1.4 Hz, 1H), 7.27 (dd, J=5.1, 1.4 Hz, 1H), 7.05 (dd, J=5.1, 3.0 Hz, 1H) | 132.5, 130.2, 126.8, 91.8 | ~245 | [10] |

| 2,5-Diiodothiophene | 7.05 (s, 2H) | 138.0, 75.0 | ~255 | [9] |

Applications in Drug Discovery and Development

Iodinated thiophene derivatives are extensively used in the development of new therapeutic agents due to their diverse biological activities. Many thiophene-based compounds have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition

Several thiophene derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.[11] For instance, certain thiophene-based molecules have been shown to inhibit EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[3][12] Inhibition of EGFR can block downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and induction of apoptosis.[4]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]

A Technical Guide to the Stability and Storage of 2-Iodo-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Iodo-5-phenylthiophene, a key building block in the synthesis of various organic materials and pharmaceutical compounds. Proper handling and storage are paramount to ensure its chemical integrity, prevent degradation, and guarantee reproducible results in research and development.